molecular formula C30H49N3O9S B1624468 Leukotriene C-3 CAS No. 77209-77-9

Leukotriene C-3

Cat. No.: B1624468
CAS No.: 77209-77-9
M. Wt: 627.8 g/mol
InChI Key: AIJDQMYBRDJHHT-SJYCEDLTSA-N
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Description

Leukotriene C-3 is a lipid mediator involved in inflammatory responses. It is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound, along with other cysteinyl leukotrienes, plays a significant role in conditions such as asthma and allergic reactions .

Mechanism of Action

Target of Action

Leukotriene C-3, also known as Leukotriene C3, primarily targets leukotriene receptors, which are involved in both acute and chronic inflammation . The leukotriene receptors include the high-affinity LTB4 receptor, BLT1; the LTC4 and LTD4 receptors, CysLT1 and CysLT2; and the LTE4 receptor, GPR99 . These receptors play a crucial role in various inflammatory diseases .

Mode of Action

This compound interacts with its targets, the leukotriene receptors, to induce various biological responses. For instance, BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils, whereas CysLT1 and CysLT2 signaling induces airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle .

Biochemical Pathways

Leukotrienes are synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . The leukotrienes, including this compound, are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

It is known that leukotriene receptor antagonists, which inhibit the production or activity of leukotrienes, are used to treat disorders related to leukotriene overproduction . This suggests that the bioavailability of this compound can be influenced by these antagonists.

Result of Action

The action of this compound results in various molecular and cellular effects. It is known to stimulate degranulation, chemotaxis, and phagocytosis of neutrophils, and induce airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle . Overproduction of leukotrienes, including this compound, is a major cause of inflammation in asthma and allergic rhinitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Therefore, the presence of these mediators in the environment can potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Leukotriene C3 is synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in intercellular communication, signal transduction, and host defense .

Cellular Effects

Leukotriene C3 exerts its effects by binding to specific receptors expressed on various cell types throughout the body . It contributes to the recruitment and activation of immune cells, such as neutrophils, eosinophils, and mast cells . It influences cell function by regulating immune responses and is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Molecular Mechanism

The mechanism of action of Leukotriene C3 involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation . The conversion of Leukotriene A4 to Leukotriene C3 involves specific enzymes, distinct from the generalized glutathione transferase system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene C3 can change over time. It has been observed that Leukotriene C3 and its metabolites constitute significant parts of the radioactivity in liver, bile, and small intestine 20 minutes after intravenous injection .

Dosage Effects in Animal Models

In animal models, the effects of Leukotriene C3 can vary with different dosages . Leukotriene receptor antagonists, which alleviate Alzheimer’s disease pathology and improve cognition in animal models, have been developed .

Metabolic Pathways

Leukotriene C3 is involved in the leukotriene metabolic pathway . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .

Transport and Distribution

Leukotriene C3 is rapidly eliminated from the circulation by uptake in the liver and excretion in bile, as well as by renal uptake and excretion in urine . It is strategically located on endothelial transport vesicles .

Subcellular Localization

The enzymes involved in Leukotriene C3 synthesis, including the soluble LTA4H, have both cytosolic and nuclear localization . This strategic localization allows for the efficient conversion of Leukotriene A4 to Leukotriene C3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leukotriene C-3 is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase. The initial step involves the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, which is then converted to leukotriene A-4. Leukotriene A-4 is subsequently conjugated with glutathione to form this compound .

Industrial Production Methods: Industrial production of this compound involves the use of bioreactors where leukocytes are stimulated to produce the compound. The process is optimized to ensure high yield and purity, often involving the use of specific enzymes and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Leukotriene C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and metabolism.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include leukotriene D-4 and leukotriene E-4, which are further metabolites of this compound .

Scientific Research Applications

Leukotriene C-3 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Leukotriene C-3 is unique among leukotrienes due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its specific role in inflammatory responses and its potential as a therapeutic target in various diseases.

Properties

IUPAC Name

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJDQMYBRDJHHT-SJYCEDLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77209-77-9
Record name Leukotriene C-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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